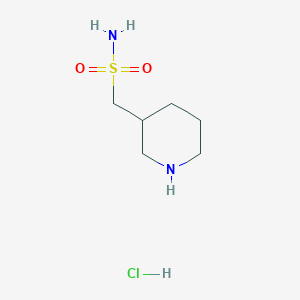

![molecular formula C12H14N2O2 B1392991 Ethyl 2-[[cyano(phenyl)methyl]amino]acetate CAS No. 405292-37-7](/img/structure/B1392991.png)

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate

説明

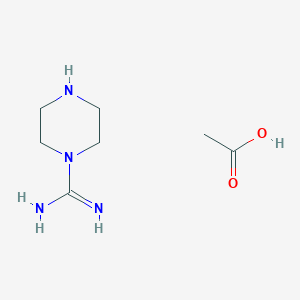

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile . This compound is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Molecular Structure Analysis

The molecular structure of Ethyl 2-[[cyano(phenyl)methyl]amino]acetate consists of a carboxylate ester and a nitrile group . The molecular weight of this compound is 142.16 g/mol .Physical And Chemical Properties Analysis

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has a molecular weight of 142.16 g/mol . Other physical and chemical properties such as its boiling point, melting point, and solubility are not provided in the search results.科学的研究の応用

Cyanoacetylation of Amines

- Application Summary: Cyanoacetamide-N-derivatives, which are similar to your compound, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

- Application Summary: The literature survey of chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition .

- Methods of Application: Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .

- Results or Outcomes: This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Synthesis of Ethyl Glyoxylate

- Application Summary: Ethyl cyanoacetate, a compound similar to the one you mentioned, can be used in the synthesis of ethyl glyoxylate .

- Methods of Application: The specific methods of synthesis are not detailed, but it’s likely that it involves a series of organic reactions .

- Results or Outcomes: The outcome of this process is the production of ethyl glyoxylate, a useful compound in various chemical reactions .

Knoevenagel Condensation Reactions

- Application Summary: Ethyl cyanoacetate has been used to investigate the Knoevenagel condensation reactions in a microreactor using zeolite catalysts .

- Methods of Application: The Knoevenagel condensation is a type of condensation reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base .

- Results or Outcomes: The outcome of this process is the formation of a variety of useful compounds, depending on the specific reactants and conditions used .

Synthesis of Ethyl Glyoxylate

- Application Summary: Ethyl cyanoacetate, a compound similar to the one you mentioned, can be used in the synthesis of ethyl glyoxylate .

- Methods of Application: The specific methods of synthesis are not detailed, but it’s likely that it involves a series of organic reactions .

- Results or Outcomes: The outcome of this process is the production of ethyl glyoxylate, a useful compound in various chemical reactions .

Knoevenagel Condensation Reactions

- Application Summary: Ethyl cyanoacetate has been used to investigate the Knoevenagel condensation reactions in a microreactor using zeolite catalysts .

- Methods of Application: The Knoevenagel condensation is a type of condensation reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base .

- Results or Outcomes: The outcome of this process is the formation of a variety of useful compounds, depending on the specific reactants and conditions used .

特性

IUPAC Name |

ethyl 2-[[cyano(phenyl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEMNGSNMIPHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

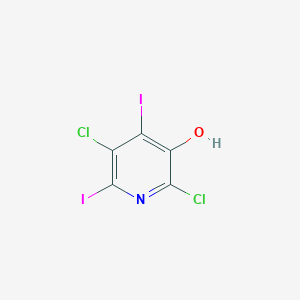

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)

![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)